2-(2-Chlorophenyl)-1,4-oxazepane is a heterocyclic compound that belongs to the oxazepane family, characterized by a seven-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in the context of neuropharmacology and as a scaffold for various therapeutic agents.
2-(2-Chlorophenyl)-1,4-oxazepane is classified as:
The synthesis of 2-(2-Chlorophenyl)-1,4-oxazepane can be achieved through several methodologies:
Recent studies have reported various synthetic pathways, including:
The molecular structure of 2-(2-Chlorophenyl)-1,4-oxazepane features:
Key data regarding its molecular structure include:
2-(2-Chlorophenyl)-1,4-oxazepane can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure, with electron-withdrawing groups enhancing nucleophilicity at specific sites on the molecule. Reaction conditions such as pH and temperature play crucial roles in determining product outcomes .
The mechanism of action for compounds like 2-(2-Chlorophenyl)-1,4-oxazepane often involves:
Research indicates that derivatives of oxazepanes exhibit varying degrees of activity depending on their structural modifications, leading to potential applications in treating psychiatric disorders .
Relevant analyses often include spectral data (NMR, IR) confirming functional groups and molecular integrity .
2-(2-Chlorophenyl)-1,4-oxazepane serves as a valuable intermediate in:
Its potential as a scaffold for drug design highlights its importance in medicinal chemistry and pharmacology .
The emergence of 1,4-oxazepane derivatives in synthetic chemistry represents a significant evolution in nitrogen-oxygen heterocyclic scaffolds. While piperazine and morpholine rings dominated early medicinal chemistry due to their synthetic accessibility and bioactivity, the limitations of these six-membered systems—particularly conformational rigidity and metabolic stability—drove interest in seven-membered analogues like 1,4-oxazepanes. The specific compound 2-(2-Chlorophenyl)-1,4-oxazepane (CAS#: 1354953-63-1) first appeared in chemical literature around the early 2020s, with its hydrochloride salt formally cataloged by 2024 [1]. This timeline aligns with broader efforts to explore sp3-rich, three-dimensional scaffolds for drug discovery.
The synthesis of this compound leveraged advances in ring-expansion methodologies developed for medium-sized heterocycles. Key synthetic routes involved:
Table 1: Historical Development of Key Oxazepane Derivatives
Compound Name | CAS Number | Molecular Weight | First Reported | Structural Feature |
---|---|---|---|---|
2-(2-Chlorophenyl)-1,4-oxazepane·HCl | 1354953-63-1 | 248.15 | ~2024 | o-Chlorophenyl at C2 |
3-(2-Chlorophenyl)-1,4-oxazepane | 131296603 | 211.69 | ~2020 | m-Chlorophenyl at C3 |
2-(4-Chlorophenyl)-6,6-dimethyl-1,4-oxazepane | 115362056 | 237.74 | ~2019 | p-Chlorophenyl at C2; gem-dimethyl |
7-(4-Chlorophenyl)-2-methyl-1,2-oxazepane | 3358-91-6 | 225.71 | Pre-2023 | p-Chlorophenyl; N-methylated |
2-(2-Chlorophenyl)-1,4-oxazepane occupies a critical niche in advancing three-dimensional molecular architectures, particularly as a strategic component in spiroacetal and bis-heterocyclic frameworks. Research between 2020–2025 highlighted its utility in addressing conformational flexibility challenges associated with classical morpholine scaffolds [2] [3]:
Conformational Rigidity and Spatial Orientation
The 7-membered 1,4-oxazepane ring introduces greater torsional flexibility than morpholine while maintaining defined exit vectors for substituents. Incorporating a 2-chlorophenyl group enhances this effect:
Synthetic Methodologies and Ring Integration
Pivotal work by Müller and co-workers (2024–2025) utilized 2-(2-chloromethyl)morpholine precursors—synthesized from epichlorohydrin and aminoalcohols—to generate exocyclic enol ethers via dehydrohalogenation. These intermediates underwent regioselective cyclization with bifunctional nucleophiles (e.g., N-Boc-ethanolamine) to assemble spiro-bis-heterocycles where one morpholine ring is replaced by 1,4-oxazepane [2] [3]:
Step 1: Dehydrohalogenation 2-(Chloromethyl)morpholine + t-BuOK → 2-Methylidenemorpholine (exocyclic enol ether) Step 2: Iodoacetalization Enol ether + N-Boc-ethanolamine + NIS → Iodide intermediate Step 3: Ring Closure Iodide + t-BuOK → Spiro[1,4-oxazepane-morpholine]
This three-step sequence delivered gram-scale quantities of conformationally constrained scaffolds (75% yield over two steps), enabling systematic study of oxazepane’s impact on molecular properties [2]. Crucially, the ortho-chlorophenyl variant demonstrated superior crystallinity for X-ray analysis, confirming chair conformations and spiroacetal stabilization—addressing a key limitation of earlier morpholine-only scaffolds [2] [3].
Table 2: Impact of 1,4-Oxazepane Incorporation on Scaffold Properties vs. Classical Heterocycles
Parameter | Piperazine | Morpholine | 1,4-Oxazepane |
---|---|---|---|
Ring Size | 6-membered | 6-membered | 7-membered |
Heteroatoms | 2N | 1N, 1O | 1N, 1O |
Conformational Flexibility | Moderate (chair-boat inversion) | Low (rigid chair) | High (multiple low-energy conformers) |
sp3-Carbon Fraction | Medium | Medium | High |
Spiroacetal Stability | Not applicable | Moderate | High (anomeric stabilization) |
Aryl Substitution Tolerance | High at N-atoms | Low at C2/C3 | High at C2/C7 |
Functionalization and Drug Discovery Utility
The embedded amines in oxazepane-containing spirocycles permitted orthogonal deprotection strategies critical for library synthesis:
KNIME-based cheminformatic analysis confirmed that oxazepane-derived libraries occupy drug-like chemical space comparable to FDA-approved agents while exhibiting structural dissimilarity—indicating potential for novel target engagement [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1